Propan-2-yl 2-{[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl]formamido}acetate
Description
Propan-2-yl 2-{[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaen-5-yl]formamido}acetate is a complex heterocyclic compound featuring a fused triazatricyclic core substituted with a methoxypropyl group, a methyl group, and an acetamide-linked isopropyl ester. The compound’s tricyclic framework shares similarities with kinase inhibitors and protease modulators, though its exact pharmacological profile remains understudied .
Properties
IUPAC Name |
propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-13(2)30-17(26)12-22-20(27)16-11-15-19(24(16)9-6-10-29-4)23-18-14(3)7-5-8-25(18)21(15)28/h5,7-8,11,13H,6,9-10,12H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPMCNTJWDOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tricyclic Cores
The triazatricyclic core in the target compound is structurally analogous to pyrimido[4,5-d][1,3]oxazin derivatives (e.g., compound 15a in ). Both classes exhibit:
- Heterocyclic Complexity: Multi-ring systems with nitrogen and oxygen atoms, enabling diverse non-covalent interactions.
- Substituent Flexibility : The methoxypropyl group in the target compound mirrors the methoxyphenylpiperazine substituent in 15a , which is critical for solubility and target binding .
Functional Group Comparisons
- Acetamide Linkage : The acetamide group in the target compound resembles the carbamate linkage in 15a , both serving as spacers to optimize pharmacokinetics. However, the isopropyl ester in the target compound may enhance metabolic stability compared to the tert-butyl group in 15a .
- Fluorinated Analogues: describes fluorinated triazole derivatives (e.g., compound 16) with perfluoroalkyl chains.
Research Findings and Data Analysis
Spectroscopic Characterization
Though direct data for the target compound is unavailable, analogous compounds in and emphasize the utility of 1H/13C-NMR and UV spectroscopy for structural elucidation. For example:
- 1H-NMR Peaks : Methoxypropyl groups typically resonate at δ 3.2–3.5 ppm (CH3O), while tricyclic aromatic protons appear at δ 6.5–8.5 ppm, as seen in compound 16 .
- 13C-NMR : The carbonyl (C=O) of the 2-oxo group in the triazatricyclic core would likely resonate near δ 165–175 ppm, similar to thymine derivatives in .
Hypothetical Pharmacological Profiles
Based on structural parallels:
- Kinase Inhibition Potential: Compound 15a in targets tyrosine kinases via its aniline and piperazine motifs. The target compound’s tricyclic core and methoxypropyl group may similarly interact with ATP-binding pockets .
- Solubility and Bioavailability : The methoxypropyl substituent likely improves aqueous solubility compared to purely aromatic analogues, akin to glycosylated compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
